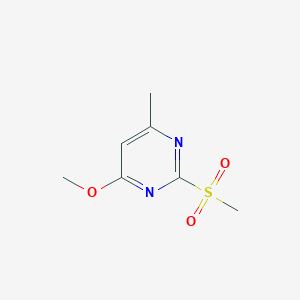

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJCLQCRJIZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378241 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57268-32-3 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine and Related Acetolactate Synthase Inhibitors

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of herbicidal compounds belonging to the pyrimidine sulfonylurea class, with a specific focus on the anticipated activity of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural features strongly indicate that it functions as an inhibitor of Acetolactate Synthase (ALS). This guide synthesizes the current understanding of ALS-inhibiting herbicides, detailing the molecular target, the biochemical cascade leading to phytotoxicity, established experimental protocols for activity assessment, and the molecular basis of weed resistance. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The Central Role of Acetolactate Synthase in Plant Metabolism

In the competitive landscape of modern agriculture, the development of selective and potent herbicides is paramount. The sulfonylurea class of herbicides, discovered in 1975, revolutionized weed management due to their high efficacy at low application rates and favorable toxicological profiles for non-target organisms.[1] These compounds, including pyrimidine- and triazine-substituted derivatives, share a common molecular target: the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2]

This compound belongs to this chemical family. Its structure, featuring a pyrimidine heterocycle linked to a sulfonyl group, is characteristic of an ALS inhibitor. This guide will therefore elucidate its mechanism of action based on the extensive body of research on analogous sulfonylurea herbicides.

ALS (EC 2.2.1.6) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[2] This pathway is essential for plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides.[1] By inhibiting this enzyme, sulfonylureas effectively starve the plant of these essential building blocks for protein synthesis, leading to a cascade of metabolic disruptions and ultimately, plant death.

Molecular Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of the ALS enzyme. This inhibition is non-competitive, meaning the herbicide does not bind to the active site where the substrate (pyruvate) binds. Instead, it occupies a distinct allosteric site.[3]

The Target Enzyme: Acetolactate Synthase (ALS)

ALS catalyzes two parallel reactions:

-

The condensation of two pyruvate molecules to form 2-acetolactate, a precursor to valine and leucine.[2]

-

The condensation of pyruvate and 2-oxobutanoate to form 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.[4]

The enzyme requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity.

Herbicide Binding and Enzyme Inactivation

Sulfonylurea herbicides bind to a channel leading to the active site of the ALS enzyme.[5] This binding event induces a conformational change in the enzyme, which restricts substrate access to the active site. The crystal structure of Arabidopsis thaliana AHAS in complex with sulfonylurea herbicides reveals that the inhibitor blocks the entrance to the active site tunnel.[5][6] This allosteric inhibition is highly effective, with some sulfonylureas exhibiting inhibition constants (Ki) in the low nanomolar range.[7]

Logical Relationship: From Herbicide Application to Plant Demise

Caption: The cascade of events from molecular interaction to physiological outcome following sulfonylurea herbicide application.

Downstream Effects of Branched-Chain Amino Acid Depletion

The inhibition of ALS and subsequent depletion of valine, leucine, and isoleucine triggers a series of downstream effects that collectively contribute to the phytotoxicity of this compound.

-

Cessation of Protein Synthesis: As essential components of proteins, the lack of BCAAs halts the production of new proteins required for cell growth, division, and general metabolism.[8]

-

Disruption of Metabolic Homeostasis: BCAAs are not only building blocks but also signaling molecules and energy sources. Their catabolism feeds into the tricarboxylic acid (TCA) cycle.[9] BCAA homeostasis is also linked to the regulation of TOR (Target of Rapamycin) signaling, a central regulator of growth and metabolism in plants.[3]

-

Accumulation of Toxic Intermediates: The blockage of the BCAA biosynthesis pathway can lead to the accumulation of upstream intermediates, which may have cytotoxic effects.

-

Visible Injury Symptoms: Physiologically, the inhibition of growth manifests as stunting, followed by chlorosis (yellowing) and necrosis (tissue death) in the meristematic regions of the plant.

Experimental Validation: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

The inhibitory potential of this compound can be quantified using an in vitro ALS enzyme assay. This colorimetric assay measures the production of acetolactate, which is converted to acetoin for spectrophotometric quantification.

Detailed Experimental Protocol

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against plant-extracted ALS.

Materials:

-

Fresh, young plant tissue (e.g., spinach or pea shoots)

-

Liquid nitrogen

-

Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 10% glycerol, 1 mM EDTA, and 10 mM sodium pyruvate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl2, 100 mM sodium pyruvate, and 0.5 mM thiamine pyrophosphate)

-

Test compound stock solution (in DMSO)

-

Stop Solution (6 N H2SO4)

-

Color Reagent A (0.5% w/v creatine in water)

-

Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH, prepared fresh)

-

96-well microplate and microplate reader

Procedure:

-

Enzyme Extraction: a. Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold Enzyme Extraction Buffer. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

-

Assay Reaction: a. In a 96-well microplate, add 40 µL of the enzyme extract to each well. b. Add 10 µL of the test compound solution at various concentrations (serially diluted in assay buffer). For the control well, add 10 µL of buffer with the same concentration of DMSO. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the substrate-containing Assay Buffer to each well. e. Incubate the microplate at 37°C for 60 minutes.

-

Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Incubate the plate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin. c. Add 50 µL of Color Reagent A to each well, followed by 50 µL of Color Reagent B. d. Incubate the plate at 60°C for 15 minutes to allow for color development. e. Measure the absorbance at 525 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of a blank well (containing no enzyme) from all readings.

-

Calculate the percentage of ALS inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: In Vitro ALS Inhibition Assay

Caption: A step-by-step workflow for determining the IC50 of an ALS-inhibiting compound.

Quantitative Data for Representative Sulfonylurea Herbicides

| Compound | Herbicide Class | Target Enzyme | IC50 Value (nM) |

| This compound | Sulfonylurea | Acetolactate Synthase (ALS) | Data Not Available |

| Chlorsulfuron | Sulfonylurea | Acetolactate Synthase (ALS) | 10 - 50[10] |

| Metsulfuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 5 - 20[10] |

| Tribenuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 2 - 10[10] |

Mechanisms of Resistance

The extensive use of sulfonylurea herbicides has led to the evolution of resistance in numerous weed species. Understanding these resistance mechanisms is crucial for sustainable weed management and the design of next-generation herbicides.

Target-Site Resistance (TSR)

The most common mechanism of resistance to ALS inhibitors is target-site resistance, which arises from mutations in the gene encoding the ALS enzyme.[11] These single-nucleotide polymorphisms (SNPs) result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.[5]

Several key amino acid positions within the ALS protein have been identified where mutations confer resistance. A notable example is the proline residue at position 197 (in the Arabidopsis thaliana sequence).[11] Substitutions at this position, such as Pro-to-Leu, Pro-to-Ser, or Pro-to-Ala, can confer high levels of resistance to sulfonylurea herbicides.[1][11]

Common Amino Acid Substitutions in ALS Conferring Sulfonylurea Resistance

| Original Amino Acid | Position (A. thaliana) | Common Substitutions |

| Proline (Pro) | 197 | Ser, Ala, Thr, Leu, His |

| Aspartate (Asp) | 376 | Glu |

| Tryptophan (Trp) | 574 | Leu |

| Serine (Ser) | 653 | Asn, Thr |

Non-Target-Site Resistance (NTSR)

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:

-

Enhanced Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.

-

Reduced Uptake or Translocation: Alterations in the plant's ability to absorb or move the herbicide to the meristematic tissues where ALS is most active.

Conclusion and Future Directions

This compound, as a member of the pyrimidine sulfonylurea class, is predicted to act as a potent herbicide through the specific inhibition of acetolactate synthase. This mechanism, shared by a highly successful family of herbicides, disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death. The efficacy of such compounds can be robustly evaluated through established in vitro enzyme inhibition assays. The primary challenge to the long-term utility of this class of herbicides is the evolution of target-site resistance. Future research in this area should focus on designing novel sulfonylurea structures that can effectively inhibit these resistant ALS variants or on developing compounds that exhibit different binding modes within the allosteric site. A thorough understanding of the structure-activity relationships and the molecular basis of resistance will continue to be critical for the development of sustainable weed management solutions.

References

- Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology. (2021-02-01). [Link]

- Walter, S. et al. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean. Pest Management Science. (2014). [Link]

- McCourt, J. A. et al. Crystallization of Arabidopsis thaliana acetohydroxyacid synthase in complex with the sulfonylurea herbicide chlorimuron ethyl. UQ eSpace. (2004). [Link]

- Acetolactate synthase. Wikipedia. (2023-11-23). [Link]

- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.

- Li, Z. et al. Crystal structures of two novel sulfonylurea herbicides in complex with Arabidopsis thaliana acetohydroxyacid synthase. The FEBS Journal. (2009). [Link]

- Jiang, L. et al. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)

- Mahida, H. et al. Point mutation in acetolactate synthase confers sulfonylurea and imidazolinone herbicide resistance in spiny annual sow-thistle.

- Whaley, C. M. et al. A New Mutation in Plant ALS Confers Resistance to Five Classes of ALS-Inhibiting Herbicides. Weed Science. (2007-04-01). [Link]

- ALS and Weed Control | Gene Expression Part 2. Plant and Soil Sciences eLibrary. (n.d.). [Link]

- Liu, H. et al. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters. (2007-04-15). [Link]

- Target-site mutations in the ALS gene conferring herbicide resistance....

- Guddat, L. W. et al. Crystal Structure of Plant Acetohydroxyacid Synthase, the Target for Several Commercial Herbicides. PubMed. (2017-07-01). [Link]

- Crystal structures of two novel sulfonylurea herbicides in complex with Arabidopsis thaliana acetohydroxyacid synthase. Ron Duggleby. (2009). [Link]

- Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana.

- Funke, H. K. et al. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E. (2010). [Link]

- Cao, M. J. et al. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis. eLife. (2019). [Link]

- Binder, S. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. PMC. (2010-08-23). [Link]

- Peng, C. et al. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. Plant Physiology. (2015). [Link]

- Xu, D. et al. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Brazilian Chemical Society. (2009). [Link]

- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.

- Lonhienne, T. et al. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences. (2017-01-30). [Link]

Sources

- 1. The structure-activity relationship in herbicidal monosubstituted sulfonylureas. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20140005051A1 - Liquid sulfonylurea herbicide formulations - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents [patents.google.com]

The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Modern Herbicide Development: A Technical Guide

Introduction: A Cornerstone of Agricultural Chemistry

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that has emerged as a critical intermediate in the synthesis of a multitude of modern agricultural chemicals.[1] While not typically applied directly as an active ingredient in the field, its molecular framework is the foundation for several highly effective and widely used herbicides.[2][3] This guide provides an in-depth exploration of the biological activity stemming from this pivotal molecule, focusing on the mechanisms of action, practical applications, and the scientific principles that underpin its significance in crop protection. Researchers, scientists, and drug development professionals will find a comprehensive overview of why this pyrimidine derivative is a cornerstone of contemporary weed management strategies. The primary biological significance of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine lies in its role as a precursor to herbicides that inhibit the acetolactate synthase (ALS) enzyme in plants.[4][5]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of compounds derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is overwhelmingly attributed to their potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[9][10][11] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.[12]

The inhibition of ALS by these herbicides is a highly specific interaction. The herbicide molecule binds to a site on the enzyme, preventing its normal catalytic function.[13] This blockage leads to a rapid cessation of the production of the essential branched-chain amino acids.[14] Consequently, protein synthesis is halted, and cell division in the growing points (meristems) of the plant ceases.[14] This ultimately results in the death of the susceptible plant.[15]

One of the key advantages of ALS-inhibiting herbicides is their high degree of selectivity.[16] While the ALS enzyme is present in plants, it is not found in animals, making these herbicides safe for humans and other wildlife.[12] Crop selectivity is often achieved through the differential metabolism of the herbicide between the crop and the weed.[15][16] Tolerant crops can rapidly metabolize the herbicide into inactive compounds, whereas susceptible weeds cannot.[8]

Caption: Inhibition of the ALS enzyme by herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Herbicidal Activity and Spectrum of Control

Herbicides synthesized from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine belong to chemical families such as sulfonylureas and pyrimidinyl(thio)benzoates.[13][17] These herbicides are known for their broad-spectrum activity at low application rates.[15] They are effective against a wide range of both grass and broadleaf weeds.[12]

Table 1: Prominent Herbicides Derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and their Characteristics

| Herbicide | Chemical Class | Primary Use | Spectrum of Control |

| Nicosulfuron | Sulfonylurea | Post-emergence weed control in corn[8] | Annual and perennial grasses, some broadleaf weeds[7][8] |

| Rimsulfuron | Sulfonylurea | Post-emergence weed control in corn and potatoes[18][19] | Annual and perennial grasses and several broad-leaved weeds[18][20] |

| Bispyribac-sodium | Pyrimidinylthiobenzoate | Weed control in rice crops[4] | Broad spectrum of weeds in rice[4] |

| Pyribenzoxim | Pyrimidinyloxybenzoate | Weed control in rice crops[4] | Broad spectrum of weeds in rice[4] |

The symptoms of herbicidal action are typically slow to develop, often taking several days to become apparent.[10] Initial symptoms include the cessation of growth, followed by chlorosis (yellowing), necrosis (tissue death), and reddening or purpling of the leaves.[6][21] These symptoms are most pronounced in the new growth regions of the plant due to the inhibition of cell division in the meristems.[14]

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

To quantitatively assess the biological activity of herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, an in vitro ALS inhibition assay is a standard and reliable method. This assay measures the ability of a compound to inhibit the activity of the isolated ALS enzyme.

Objective: To determine the concentration of the test compound required to inhibit 50% of the ALS enzyme activity (IC50).

Materials:

-

Isolated and partially purified ALS enzyme from a susceptible plant species (e.g., etiolated corn seedlings).

-

Assay Buffer: Potassium phosphate buffer (pH 7.5) containing pyruvate, magnesium chloride, and thiamine pyrophosphate.

-

Test compound (herbicide) dissolved in a suitable solvent (e.g., DMSO).

-

Colorimetric Reagent: Creatine and α-naphthol solution.

-

Spectrophotometer.

Procedure:

-

Enzyme Reaction:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the assay buffer, the test compound at various concentrations, and the ALS enzyme solution.

-

Initiate the enzymatic reaction by adding the substrate, pyruvate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Add the colorimetric reagent (creatine and α-naphthol).

-

Incubate at a higher temperature (e.g., 60°C) to allow for color development. The acetoin reacts with the reagent to produce a colored complex.

-

-

Measurement and Analysis:

-

Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 530 nm).

-

The intensity of the color is proportional to the amount of acetoin formed, and thus to the activity of the ALS enzyme.

-

Plot the percentage of ALS inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: A generalized workflow for determining the inhibitory activity of a compound on the ALS enzyme.

Other Potential Biological Activities

While the primary and most significant biological activity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine derivatives is their herbicidal action, some research has suggested other potential applications. For instance, some derivatives have been investigated for their anti-inflammatory properties.[2] Additionally, the core pyrimidine structure is a common scaffold in medicinal chemistry, and derivatives may exhibit other biological effects. One study noted the use of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the preparation of nonpeptidic endothelin-A receptor antagonists.[22] However, these applications are less explored and documented compared to their role in agriculture.

Conclusion

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a molecule of profound importance in the field of agricultural science. Its true biological significance is realized through the potent and selective herbicidal activity of its derivatives. By targeting the acetolactate synthase enzyme, these herbicides provide effective and broad-spectrum weed control, contributing significantly to global food production. The continuous study of this chemical scaffold and its derivatives not only aids in the development of new and improved herbicides but also provides a deeper understanding of fundamental plant biochemistry and enzyme inhibition. The principles outlined in this guide underscore the intricate science behind modern crop protection and the pivotal role of innovative chemistry in addressing agricultural challenges.

References

- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.).

- kenso agcare - sulfonylurea. (n.d.).

- Sulfonylurea - Wikipedia. (n.d.).

- Green, J. M. (2017). Enhancing the Biological Activity of Nicosulfuron with pH Adjusters. Weed Technology, 31(1), 1-9.

- Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. PubMed, 8(3), 223-233.

- What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry. (2025, July 14).

- What Are Sulfonylureas Herbicides? - Stanford Chemicals. (2023, May 23).

- Sulfonylurea Herbicides: How Do Different Turfgrasses Tolerate Them? (n.d.).

- Acetolactate synthase - Wikipedia. (n.d.).

- Harrington, K. C. (2018). Managing herbicide resistance in cereal crops. Pesticide Resistance.

- FAO Specifications and Evaluations for Agricultural Pesticides - RIMSULFURON. (2005).

- Rimsulfuron Ecological Risk Assessment Final - BLM National NEPA Register. (2015, February 13).

- Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem. (n.d.).

- Fun, H. K., Yeap, C. S., Rai, S., Isloor, A. M., & Shetty, P. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1913.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research, 37(12), 720-721.

- Perucci, P., & Scarponi, L. (2000). Rimsulfuron in soil: effects on microbiological properties under varying soil conditions. Soil Biology and Biochemistry, 32(10), 1463-1467.

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - Bossgoo. (n.d.).

- The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (2005). ResearchGate.

- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). ResearchGate.

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents. (n.d.).

- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013). ResearchGate.

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem. (n.d.).

- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. (2021).

Sources

- 1. bossgoo.com [bossgoo.com]

- 2. Buy 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0 [smolecule.com]

- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]

- 8. iskweb.co.jp [iskweb.co.jp]

- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 11. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 12. stanfordchem.com [stanfordchem.com]

- 13. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 14. pomais.com [pomais.com]

- 15. kenso.com.au [kenso.com.au]

- 16. archive.lib.msu.edu [archive.lib.msu.edu]

- 17. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. openknowledge.fao.org [openknowledge.fao.org]

- 19. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. eplanning.blm.gov [eplanning.blm.gov]

- 22. scbt.com [scbt.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

Introduction

In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives represent a cornerstone of molecular design due to their versatile biological activities.[1][2][3] The precise determination of their chemical structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), optimizing synthesis, and ensuring regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine, a representative member of this important chemical class.

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow that mirrors the investigative process of a senior analytical scientist. We will progress from foundational analysis, which provides a low-resolution molecular sketch, to advanced multi-dimensional techniques that reveal the intricate and definitive connectivity of the molecule. Every experimental choice is explained, and each piece of data is integrated into a cohesive, self-validating structural proof.

Part 1: Foundational Analysis - The Molecular Blueprint

Before engaging in complex spectroscopic analysis, foundational techniques provide the essential blueprint of the molecule: its elemental composition and the key functional groups it contains.

Mass Spectrometry (MS)

Mass spectrometry is the initial and most critical step, providing the molecular weight and, with high resolution, the elemental formula.

-

Core Objective: To determine the exact mass and elemental composition of the molecule.

-

Methodology: Electrospray ionization (ESI) is a preferred method for this class of polar, non-volatile compounds, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Expected Data & Interpretation: For the proposed structure, C₇H₉N₂O₃S, the expected monoisotopic mass is 215.0334.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₇H₉N₂O₃S | Derived from proposed structure |

| Calculated Exact Mass | 215.0334 | The theoretical monoisotopic mass. |

| Observed [M+H]⁺ | ~216.0407 | High-resolution measurement confirms the elemental formula with high confidence (typically < 5 ppm error). |

| Key Fragments | [M-CH₃]⁺, [M-OCH₃]⁺, [M-SO₂]⁺ | Fragmentation patterns can provide initial clues about structural motifs, though these are definitively confirmed by NMR. |

The power of HRMS lies in its ability to eliminate ambiguity. An observed mass of 216.0407 is consistent only with the protonated form of C₇H₉N₂O₃S, immediately validating the proposed atomic constituents.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present, confirming the core structural components.

-

Core Objective: To confirm the presence of sulfonyl, aromatic, and ether functionalities.

-

Methodology: A sample is analyzed using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This technique requires minimal sample preparation and provides a high-quality spectrum of the solid or liquid sample.

Expected Absorptions & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~3050-3000 | Aromatic C-H | Stretch | Confirms the presence of the pyrimidine ring C-H bond. |

| ~2950-2850 | Aliphatic C-H | Stretch | Indicates the methyl and methoxy C-H bonds. |

| ~1600-1550 | C=N, C=C | Ring Stretch | Characteristic absorptions for the pyrimidine ring system. |

| ~1350 & ~1160 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretch | Two strong, sharp bands that are highly characteristic and confirmatory for the methylsulfonyl group. |

| ~1250-1050 | C-O | Stretch | A strong band indicating the methoxy ether linkage. |

The presence of strong, distinct peaks in the 1350 cm⁻¹ and 1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group, a key feature of the target molecule.

Part 2: Nuclear Magnetic Resonance (NMR) - The Definitive Architectural Analysis

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. For this compound, a combination of 1D and 2D NMR experiments will provide an unambiguous structural assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, their integration (relative number of protons), and their through-bond coupling relationships.

-

Core Objective: To identify and quantify all unique proton signals.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a high-field NMR spectrometer (≥400 MHz).

Predicted ¹H NMR Data & Interpretation: The proposed structure has four distinct proton environments, all of which are expected to be singlets due to the absence of adjacent protons (vincinal or geminal).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale for Chemical Shift |

| ~6.5-7.0 | Singlet (s) | 1H | H5 (Pyrimidine Ring) | Located on an electron-deficient aromatic ring, deshielded by two nitrogen atoms. |

| ~4.1 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Protons on a carbon attached to an electronegative oxygen atom. |

| ~3.3 | Singlet (s) | 3H | -SO₂CH₃ (Sulfonyl Methyl) | Protons on a methyl group attached to the strongly electron-withdrawing sulfonyl group. |

| ~2.6 | Singlet (s) | 3H | -CH₃ (Ring Methyl) | Protons on a methyl group attached to the aromatic pyrimidine ring. |

The observation of four distinct singlets with an integration ratio of 1:3:3:3 is a powerful piece of evidence supporting the proposed structure.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

Core Objective: To identify all unique carbon signals and classify them (quaternary, CH, CH₃).

-

Methodology: A standard proton-decoupled ¹³C NMR experiment is performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data & Interpretation:

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment | Rationale for Chemical Shift |

| ~172 | Quaternary (C) | C6 | Attached to nitrogen and the electron-donating methyl group. |

| ~170 | Quaternary (C) | C4 | Attached to nitrogen and the electron-donating methoxy group. |

| ~165 | Quaternary (C) | C2 | Attached to two nitrogens and the strongly electron-withdrawing sulfonyl group. |

| ~105 | Methine (CH) | C5 | Protonated carbon on the electron-rich part of the ring. |

| ~55 | Methyl (CH₃) | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |

| ~40 | Methyl (CH₃) | -SO₂CH₃ | Sulfonyl methyl carbon, deshielded by the sulfone. |

| ~24 | Methyl (CH₃) | -CH₃ | Ring methyl carbon, typical aliphatic region. |

2D NMR: Unambiguous Connectivity Proof

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, HSQC and HMBC are the critical experiments.

-

Core Objective: To definitively link protons to their attached carbons and establish long-range connectivity between molecular fragments.

2.3.1 Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates each proton directly to the carbon atom to which it is attached.

Expected HSQC Correlations:

-

A cross-peak connecting the ¹H signal at ~6.5-7.0 ppm to the ¹³C signal at ~105 ppm (H5 to C5 ).

-

A cross-peak connecting the ¹H signal at ~4.1 ppm to the ¹³C signal at ~55 ppm (-OCH₃ protons to -OCH₃ carbon).

-

A cross-peak connecting the ¹H signal at ~3.3 ppm to the ¹³C signal at ~40 ppm (-SO₂CH₃ protons to -SO₂CH₃ carbon).

-

A cross-peak connecting the ¹H signal at ~2.6 ppm to the ¹³C signal at ~24 ppm (-CH₃ protons to -CH₃ carbon).

This experiment provides a direct and unambiguous assignment of all protonated carbons.

2.3.2 Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the final, definitive step. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing the entire molecular structure to be pieced together.

Key Expected HMBC Correlations:

-

From the Ring Methyl Protons (-CH₃ at ~2.6 ppm): Correlations to the quaternary carbon C6 (~172 ppm) and the protonated carbon C5 (~105 ppm). This definitively places the methyl group at the C6 position.

-

From the Methoxy Protons (-OCH₃ at ~4.1 ppm): A strong correlation to the quaternary carbon C4 (~170 ppm). This confirms the position of the methoxy group at C4.

-

From the Sulfonyl Methyl Protons (-SO₂CH₃ at ~3.3 ppm): A correlation to the quaternary carbon C2 (~165 ppm), confirming the attachment of the methylsulfonyl group at the C2 position.

-

From the Pyrimidine Proton (H5 at ~6.5-7.0 ppm): Correlations to the quaternary carbons C4 (~170 ppm) and C6 (~172 ppm), locking in the position of the single ring proton between the methoxy- and methyl-substituted carbons.

These HMBC correlations form an unbreakable chain of evidence that validates the proposed structure of this compound.

Caption: A systematic workflow for structure elucidation.

Part 4: Standardized Experimental Protocols

For reproducibility and scientific integrity, standardized protocols are essential.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Use an internal calibrant to ensure high mass accuracy.

-

Data Processing: Determine the m/z of the [M+H]⁺ ion and use software to calculate the elemental composition based on the exact mass and isotopic pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. Identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a spectrometer operating at a ¹H frequency of at least 400 MHz.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.

-

2D NMR Acquisition (HSQC/HMBC): Utilize standard, pre-optimized pulse programs provided by the spectrometer manufacturer. Acquisition times can range from 30 minutes to several hours depending on sample concentration and desired resolution.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H NMR, perform integration. For 2D spectra, analyze cross-peaks to establish correlations.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While foundational methods like mass spectrometry and IR spectroscopy provide the initial molecular formula and identify key functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that offers the definitive, high-resolution proof of structure. The HMBC experiment, in particular, is indispensable for connecting the constituent parts of the molecule into a single, unambiguous entity. The workflow and methodologies detailed in this guide represent a robust, self-validating system for the structural characterization of novel pyrimidine derivatives and other complex small molecules, ensuring the highest degree of scientific integrity for researchers in drug discovery and development.

References

- PubChem.4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information.

- Farag, H., et al. (2010).4,6-Dimeth-oxy-2-(methyl-sulfon-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1913.

- Jana, P., et al. (2023).Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. Journal of Biomolecular Structure and Dynamics.

- Xu, D., et al. (2014).A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-313.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic techniques).

- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for advanced NMR).

Sources

The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Modern Herbicide Development: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a critical intermediate in the synthesis of a prominent class of modern herbicides. While not typically applied directly as a herbicide, its structural motif is fundamental to the efficacy of numerous commercial acetolactate synthase (ALS) inhibiting herbicides. This document will explore the chemical properties, synthesis, and profound impact of this compound on the development of highly effective weed management solutions. We will delve into the mechanism of action of the resulting herbicides, the physiological cascade they trigger in susceptible plants, and the molecular basis of weed resistance. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of derivatives and the evaluation of their herbicidal properties, providing a comprehensive resource for researchers and professionals in the agrochemical and drug development fields.

Introduction: The Unseen Pillar of Modern Herbicides

In the landscape of modern agriculture, the development of selective and potent herbicides is paramount for ensuring global food security. Among the diverse chemical entities employed for weed control, those containing the 4,6-dimethoxypyrimidine moiety have demonstrated exceptional efficacy[1][2]. At the heart of the synthesis of many of these vital agrochemicals lies 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. While it is primarily recognized as a key chemical intermediate rather than a direct-use herbicide, its contribution to the herbicidal activity of the final products is indispensable[3][4][5][6][7].

This guide will illuminate the multifaceted role of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, offering a technical exploration of its chemistry and its ultimate impact on plant physiology. By understanding the journey from this intermediate to the final herbicidally active compound, researchers can better appreciate the structure-activity relationships that govern modern herbicide design and develop strategies to overcome challenges such as weed resistance.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄S | PubChem |

| Molecular Weight | 218.23 g/mol | PubChem |

| Appearance | White to off-white powder | ChemicalBook |

| Melting Point | 129-133 °C | ChemicalBook |

| CAS Number | 113583-35-0 | PubChem |

Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a multi-step process that has been optimized for efficiency and environmental considerations. A common and effective pathway involves the oxidation of a 2-methylthio-4,6-dimethoxypyrimidine precursor[8].

Experimental Protocol: Synthesis via Oxidation

Objective: To synthesize 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine from 2-methylthio-4,6-dimethoxypyrimidine.

Materials:

-

2-methylthio-4,6-dimethoxypyrimidine

-

Acetic acid

-

Sodium tungstate dihydrate (catalyst)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a suitable reaction vessel, dissolve 2-methylthio-4,6-dimethoxypyrimidine in acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate to the solution.

-

Heat the mixture to approximately 40-50°C with continuous stirring.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture over a period of several hours. Maintain the temperature and stirring throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3-5 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with a small amount of cold acetic acid and then with deionized water to remove impurities.

-

Dry the purified product in an oven at an appropriate temperature to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target intermediate.

Mechanism of Action: The Herbicidal Power of Derivatives

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a cornerstone for the synthesis of herbicides that belong to the acetolactate synthase (ALS) inhibitor class[5]. These herbicides, including many sulfonylureas, are highly effective due to their specific targeting of a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants[9][10].

Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of herbicides derived from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[11][12]. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine[9]. This enzyme is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of these herbicides[9].

The herbicide molecule binds to a specific site on the ALS enzyme, preventing its natural substrates (pyruvate or α-ketobutyrate) from accessing the active site. This non-competitive inhibition effectively halts the production of the aforementioned BCAAs.

Downstream Physiological Effects

The inhibition of ALS triggers a cascade of physiological and metabolic disruptions within the plant, ultimately leading to its death.

-

Depletion of Branched-Chain Amino Acids: The most immediate consequence is the cessation of valine, leucine, and isoleucine synthesis. These amino acids are crucial for protein synthesis and overall plant growth and development[10].

-

Inhibition of Cell Division and Growth: Without a steady supply of essential amino acids, protein synthesis is arrested. This primarily affects the meristematic regions (growing points) of the plant, where cell division is most active. Consequently, root and shoot growth are rapidly inhibited[12].

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, a substrate of ALS, which can be toxic at high concentrations[11].

-

Systemic Starvation: The inability to produce essential proteins leads to a general metabolic collapse and systemic starvation of the plant.

-

Visible Symptoms: Susceptible plants typically exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in the newer growth, several days to weeks after application[12].

Diagram: Signaling Pathway of ALS Inhibition

Caption: Downstream effects of ALS enzyme inhibition by herbicides.

Herbicidal Spectrum and Efficacy of Derivatives

Herbicides synthesized from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, particularly sulfonylureas, exhibit a broad spectrum of activity against many broadleaf weeds and some grasses[13]. Their efficacy is remarkably high, allowing for very low application rates compared to older herbicide chemistries.

Table: Representative Herbicidal Efficacy (ID50) of Sulfonylurea Herbicides

The following table presents representative ID50 (the dose required to inhibit growth by 50%) values for several sulfonylurea herbicides against various plant species. It is important to note that these values can vary depending on the specific weed biotype, growth stage, and environmental conditions.

| Herbicide | Target Species | ID50 (µg L⁻¹) | Reference |

| Chlorsulfuron | Sunflower (Helianthus annuus) | 0.46 | [14] |

| Metsulfuron-methyl | Sunflower (Helianthus annuus) | 0.14 | [14] |

| Triasulfuron | Sunflower (Helianthus annuus) | 0.29 | [14] |

| Chlorsulfuron | Mungbean (Vigna radiata) | 0.96 | [14] |

| Metsulfuron-methyl | Sorghum (Sorghum bicolor) | 0.77 | [14] |

| Triasulfuron | Sorghum (Sorghum bicolor) | 1.40 | [14] |

The Challenge of Weed Resistance

The widespread and repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species[15]. Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies.

Target-Site Resistance

The most common mechanism of resistance to sulfonylurea herbicides is target-site resistance[15]. This involves genetic mutations in the ALS gene that alter the amino acid sequence of the enzyme. These alterations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective or completely ineffective, while the enzyme's normal catalytic function is often maintained. Several specific amino acid substitutions in the ALS protein have been identified that confer resistance to different classes of ALS inhibitors[15].

Non-Target-Site Resistance

Non-target-site resistance mechanisms can also contribute to the survival of weeds treated with ALS inhibitors. These mechanisms are generally more complex and can involve:

-

Enhanced Herbicide Metabolism: Resistant plants may possess an enhanced ability to metabolize the herbicide into non-toxic compounds before it can reach the target site. This is often mediated by enzymes such as cytochrome P450 monooxygenases[16].

-

Reduced Herbicide Uptake and Translocation: Alterations in the plant's cuticle or transport systems may limit the absorption of the herbicide or its movement to the meristematic tissues.

Experimental Protocols for Herbicide Evaluation

Protocol: Whole-Plant Dose-Response Assay for Herbicidal Efficacy

Objective: To determine the dose-response of a weed species to a herbicide derived from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and to calculate the GR50 (the dose causing a 50% reduction in plant growth).

Materials:

-

Seeds of the target weed species and a susceptible control species.

-

Pots filled with a suitable growing medium.

-

Growth chamber or greenhouse with controlled environmental conditions.

-

Herbicide stock solution.

-

Spray chamber calibrated for precise application.

-

Balance for weighing plant biomass.

Procedure:

-

Plant Propagation: Sow seeds of the target and control species in pots and grow them in a controlled environment to a uniform growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution to cover a range of doses, including a non-treated control.

-

Herbicide Application: Apply the different herbicide doses to the plants using a calibrated spray chamber to ensure uniform coverage. Include several replicate pots for each dose.

-

Growth and Observation: Return the treated plants to the growth chamber and observe them for the development of herbicidal symptoms over a period of 14-21 days.

-

Data Collection: At the end of the observation period, harvest the above-ground biomass of each plant, and determine the fresh or dry weight.

-

Data Analysis: Plot the plant biomass (as a percentage of the non-treated control) against the herbicide dose. Use a suitable statistical model (e.g., a log-logistic dose-response curve) to calculate the GR50 value.

Diagram: Herbicide Efficacy Testing Workflow

Caption: Step-by-step process for evaluating herbicide efficacy.

Protocol: In Vitro ALS Enzyme Inhibition Assay

Objective: To determine the concentration of a herbicide required to inhibit the activity of the ALS enzyme by 50% (IC50).

Materials:

-

Plant tissue from the target weed species.

-

Extraction buffer.

-

Centrifuge.

-

Spectrophotometer.

-

ALS assay reaction mixture (containing pyruvate, thiamine pyrophosphate, FAD, and MgCl₂).

-

Herbicide stock solution.

-

Creatine and α-naphthol solution.

-

Sodium hydroxide (NaOH).

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract containing ALS.

-

Assay Setup: In a microplate, set up a series of reactions containing the enzyme extract, the reaction mixture, and varying concentrations of the herbicide. Include a control with no herbicide.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stopping the Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin. Add creatine and α-naphthol, followed by NaOH, to develop a colored complex with acetoin.

-

Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 530 nm).

-

Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. Plot the inhibition percentage against the herbicide concentration and use a suitable model to determine the IC50 value.

Conclusion

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine stands as a testament to the intricate science behind modern agrochemical development. While its direct herbicidal properties are not its primary application, its role as a key synthetic intermediate is undeniable. The herbicides derived from this compound have significantly advanced weed management practices due to their high efficacy, broad spectrum, and favorable toxicological profiles. However, the persistent challenge of weed resistance necessitates a continued and deepened understanding of the molecular interactions and physiological consequences of these herbicides. The technical information and experimental protocols provided in this guide are intended to empower researchers and scientists to further innovate in the field of herbicide science, contributing to the development of more sustainable and effective weed control solutions for the future.

References

- BenchChem. (2025). Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry.

- Gao, F., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11(25), 15197-15202.

- Google Patents. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. US6693194B2.

- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 55(1), 107-109.

- Walker, S. R., & Black, I. D. (1995). Crop sensitivity to residues of three sulfonylurea herbicides in a soil-free system. In Proceedings of the 10th Australian Weeds Conference (pp. 367-370).

- Rodrigues, N. E., & de Freitas, M. (2022). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(23), 11043-11052.

- Smolecule. (2023). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

- Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96.

- Hoque, M. F., et al. (2010). Crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2506.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Methanesulfonyl-4,6-Dimethoxypyrimidine in Modern Agrochemical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.

- Liu, W., et al. (2011).

- Song, Y., et al. (2014).

- Cui, H., et al. (2018). Metabolic Resistance to Acetolactate Synthase Inhibiting Herbicide Tribenuron-Methyl in Descurainia sophia L. Mediated by Cytochrome P450 Enzymes. Frontiers in plant science, 9, 588.

- Lonhienne, T., et al. (2022). Herbicides that inhibit acetolactate synthase. Frontiers of Agricultural Science and Engineering, 9(1), 155-160.

- Li, M., et al. (2021). Baseline sensitivity of Echinochloa crus-galli and Leptochloa chinensis to a novel HPPD-inhibiting herbicide, flusulfinam, in China. Pest management science, 77(12), 5555-5563.

- Escorial, M. C., et al. (2019). Glyphosate sensitivity of selected weed species commonly found in maize fields. Weed science, 67(5), 552-561.

- Xie, Y., et al. (2021). Facile and green synthesis of 4, 6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(1), 72-76.

- Kenso Agcare. (n.d.). Sulfonylurea Herbicides.

- Kumar, A., et al. (2023). Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Plant Science Today, 10(4), 1-11.

- Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. Weed Science, 38(4/5), 453-458.

- Kavoliunaite, I., & Auškalnis, A. (2006). Effect of sulfonylurea herbicides on weeds and maize. Agronomy Research, 4(Special issue), 231-234.

- Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712.

- Tranel, P. J., & Wright, T. R. (2017). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed technology, 31(3), 309-323.

- Ravet, T., et al. (2020).

Sources

- 1. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0 [smolecule.com]

- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 13. kenso.com.au [kenso.com.au]

- 14. caws.org.nz [caws.org.nz]

- 15. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]

- 16. Metabolic Resistance to Acetolactate Synthase Inhibiting Herbicide Tribenuron-Methyl in Descurainia sophia L. Mediated by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetolactate Synthase (ALS) Inhibition by Pyrimidine Derivatives: A Technical Guide for Researchers

Executive Summary

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria, but is absent in animals.[1][2] This unique distribution makes it an exceptionally specific and effective target for the development of herbicides. Among the most successful classes of ALS inhibitors are pyrimidine derivatives, a chemically diverse group of compounds that exhibit potent, low-dose herbicidal activity.[3][4] This technical guide provides an in-depth exploration of the inhibition of ALS by pyrimidine derivatives, designed for researchers, scientists, and professionals in drug and herbicide development. The content delves into the biochemical significance of ALS, the mechanistic intricacies of its inhibition by various pyrimidine families, detailed protocols for in vitro and in vivo analysis, quantitative data on inhibitor potency, and the critical challenge of herbicide resistance. By synthesizing foundational principles with actionable experimental methodologies, this guide aims to equip researchers with the knowledge to advance the study and application of this important class of enzyme inhibitors.

Introduction to Acetolactate Synthase (ALS): An Essential Enzyme and Prime Herbicide Target

2.1 The Role of ALS in Branched-Chain Amino Acid Biosynthesis

Acetolactate synthase (EC 2.2.1.6) catalyzes the initial and rate-limiting step in the synthesis of the essential amino acids valine, leucine, and isoleucine.[2][5] These BCAAs are indispensable for protein synthesis and overall cell growth.[6] The enzyme facilitates one of two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine), or the condensation of one pyruvate molecule and one α-ketobutyrate molecule to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[5][6] This pathway is subject to tight feedback regulation by its end products, which helps maintain amino acid homeostasis within the cell.[6][7]

2.2 Structural and Mechanistic Insights into ALS Function

ALS is a thiamine diphosphate (ThDP)-dependent enzyme that also requires Mg²⁺ and Flavin Adenine Dinucleotide (FAD) as cofactors.[1] The enzyme typically exists as a dimer of catalytic subunits, which may associate with smaller regulatory subunits.[1][6] The catalytic mechanism begins with the binding of pyruvate to the active site, where it is decarboxylated to form a hydroxyethyl-ThDP intermediate.[8] This intermediate then acts as a carbanion, attacking the carbonyl carbon of a second substrate molecule (either pyruvate or α-ketobutyrate) to form the final product.[8]

2.3 ALS as a Validated Target for Herbicide Development

The absence of the BCAA biosynthesis pathway in animals makes ALS an ideal target for selective herbicides.[5][9] Inhibiting this enzyme starves the plant of essential amino acids, which halts protein synthesis, disrupts cell division, and ultimately leads to plant death.[10] This high degree of selectivity ensures low toxicity to mammals and other non-target organisms, a highly desirable trait in agrochemicals.[9]

Pyrimidine Derivatives as a Class of Potent ALS Inhibitors

Pyrimidine derivatives are a cornerstone of modern weed management, encompassing several distinct chemical families that share the same mode of action.[5][11]

3.1 Chemical Diversity of Pyrimidine-Based ALS Inhibitors

-

Sulfonylureas (SUs): This was the first major class of ALS inhibitors discovered.[3][4] Characterized by a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring, SUs are renowned for their extremely low application rates and high efficacy.[3][12] Examples include chlorsulfuron, metsulfuron-methyl, and tribenuron-methyl.[3]

-

Pyrimidinyl(thio)benzoates (PTBs): This class includes compounds like bispyribac-sodium.[11] They are structurally distinct from SUs but bind to the same site on the ALS enzyme.

-

Triazolopyrimidines (TPs): TPs, such as florasulam and penoxsulam, represent another significant family of ALS-inhibiting herbicides.[9][13][14] They are known for their broad-spectrum control of various weed species.[14]

3.2 Mechanism of Action: How Pyrimidines Inhibit ALS

A critical insight for researchers is that pyrimidine derivatives act as non-competitive or uncompetitive inhibitors.[5][12] This is a key distinction from many classical enzyme inhibitors.

-

Causality: Instead of competing with the substrate (pyruvate) for the active site, these herbicides bind to an allosteric site near the substrate-binding channel.[5] This binding event induces a conformational change in the enzyme, effectively closing the channel and preventing substrate access to the active site.[5] This allosteric mechanism explains their high potency; they do not need to out-compete high intracellular concentrations of pyruvate.

-

Binding Site: The inhibitor binding pocket is located at the interface of the enzyme's domains and is highly conserved across plant species. However, subtle differences in the amino acid residues lining this pocket can affect inhibitor binding affinity, which is the molecular basis for both herbicide selectivity and target-site resistance.

Methodologies for Studying ALS Inhibition

4.1 In Vitro Enzyme Assays

The cornerstone for evaluating potential inhibitors is a robust in vitro enzyme assay. This allows for the direct measurement of the inhibitor's effect on enzyme activity, free from the complexities of cellular uptake, transport, and metabolism.

4.1.1 Principle of the Assay (Westerfeld Method)

The most common method for assaying ALS activity is a colorimetric assay based on the work of Westerfeld.[10][15][16]

-

Causality: The direct product of the ALS reaction, α-acetolactate, is unstable and difficult to quantify directly. However, under acidic conditions and heat, it undergoes non-enzymatic oxidative decarboxylation to form a stable compound, acetoin.[10][15] Acetoin then reacts with creatine and α-naphthol (or similar reagents) under alkaline conditions to produce a stable, colored complex that can be quantified spectrophotometrically, typically around 525-530 nm.[10][17] The intensity of the color is directly proportional to the amount of α-acetolactate produced, and thus to the activity of the ALS enzyme.[10]

4.1.2 Detailed Step-by-Step Protocol for ALS Activity Measurement

This protocol is a self-validating system, incorporating essential controls for accurate interpretation.

Materials:

-

Enzyme Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 10% (v/v) glycerol.[5]

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 20 mM pyruvate, 10 mM MgCl₂, 1 mM TPP, 10 µM FAD.

-

Inhibitor Stock: Test pyrimidine derivative dissolved in DMSO (e.g., 10 mM stock).

-

Stop Solution: 3 M H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine in distilled water (prepare fresh).

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh and protect from light).

Procedure:

-

Enzyme Extraction: Homogenize young, actively growing plant tissue (e.g., spinach, pea shoots) in ice-cold extraction buffer.[10] Centrifuge at ~20,000 x g for 20 min at 4°C. The supernatant contains the crude ALS enzyme extract.[10]

-

Reaction Setup (in microplate wells):

-

Control (100% Activity): 50 µL Enzyme Extract + 45 µL Assay Buffer + 5 µL DMSO.

-

Inhibitor Wells: 50 µL Enzyme Extract + 45 µL Assay Buffer + 5 µL Inhibitor dilution (in DMSO).

-

Blank (No Enzyme): 50 µL Extraction Buffer + 45 µL Assay Buffer + 5 µL DMSO.

-

-

Initiate Reaction: Pre-incubate the plate at 37°C for 10 minutes. Add substrate to start the reaction (this is often included in the assay buffer as described above).

-

Incubation: Incubate the plate at 37°C for 60 minutes.[10]

-

Stop Reaction & Decarboxylation: Add 50 µL of Stop Solution (3 M H₂SO₄) to each well.[10] This halts the enzymatic reaction and initiates the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.[10]

-

Color Development: Cool the plate to room temperature. Add 100 µL of Color Reagent A, followed by 100 µL of Color Reagent B to each well. Mix well.

-

Final Incubation: Incubate at 60°C for 15 minutes to allow for full color development.[10]

-

Measurement: Read the absorbance at 525 nm using a microplate reader.[10]

4.1.3 Data Analysis: Calculating IC₅₀

The inhibitory potency is quantified by the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

-

Correct for Blank: Subtract the absorbance of the blank well from all other readings.

-

Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100[5][10]

-

Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[10]

Quantitative Analysis of Pyrimidine Derivatives as ALS Inhibitors

The IC₅₀ values provide a quantitative measure for comparing the potency of different compounds and for understanding structure-activity relationships (SAR).

| Herbicide Class | Compound | IC₅₀ Range (nM) | Reference |

| Sulfonylurea (SU) | Chlorsulfuron | 10 - 50 | [10] |

| Metsulfuron-methyl | 5 - 20 | [10] | |

| Imidazolinone (IMI) | Imazapic | ~1320 | [18] |

| Triazolopyrimidine (TP) | Penoxsulam | Data varies by species | [14] |

| Pyrimidinyl(thio)benzoate (PTB) | Bispyribac-sodium | Data varies by species | [11] |

Note: IC₅₀ values are highly dependent on the plant species and assay conditions. Imidazolinones generally show lower affinity (higher IC₅₀) for the ALS enzyme compared to sulfonylureas.[12]

Resistance to Pyrimidine-Based ALS Inhibitors

The extensive use of ALS inhibitors has led to the evolution of resistant weed populations worldwide.[19][20] Understanding the molecular basis of resistance is crucial for developing sustainable weed management strategies and for designing next-generation inhibitors.

6.1 Target-Site Resistance (TSR)

The most common mechanism of resistance is target-site resistance (TSR), which involves mutations in the ALS gene itself.[5][19]

-

Mechanism: Single nucleotide polymorphisms (SNPs) lead to amino acid substitutions in the herbicide-binding pocket.[19] These changes reduce the binding affinity of the herbicide to the enzyme without significantly impairing the enzyme's normal catalytic function.[19]

-

Key Mutations: Specific amino acid positions are hotspots for resistance-conferring mutations. Substitutions at Proline-197 and Tryptophan-574 are among the most frequently identified in resistant weed biotypes and can confer broad cross-resistance to multiple classes of ALS inhibitors.[20][21][22]

6.2 Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target enzyme. These can include reduced uptake or translocation of the herbicide, sequestration in vacuoles, or, most commonly, enhanced metabolic detoxification by enzyme families such as cytochrome P450s.[23]

Future Directions in ALS Inhibitor Research

-

Overcoming Resistance: A primary goal is the rational design of new pyrimidine derivatives or other chemical scaffolds that can effectively bind to and inhibit the common mutant forms of ALS found in resistant weeds.

-

Novel Scaffolds: Computational modeling and scaffold hopping strategies are being used to discover novel chemical structures that inhibit ALS, potentially with different binding modes that are less susceptible to existing resistance mutations.[24]

-

Improving Selectivity: Fine-tuning inhibitor structures to enhance selectivity between different plant species remains a key objective for developing herbicides with better crop safety profiles.

Conclusion

The inhibition of acetolactate synthase by pyrimidine derivatives is a landmark achievement in agricultural chemistry, providing highly effective and selective herbicides. For researchers, a deep understanding of the enzyme's function, the allosteric mechanism of inhibition, and the molecular basis of resistance is paramount. The methodologies detailed in this guide provide a robust framework for the discovery, characterization, and optimization of novel ALS inhibitors. As the challenge of herbicide resistance continues to grow, innovative research grounded in these core principles will be essential for the development of the next generation of sustainable weed management solutions.

References

- Sulfonylurea - Wikipedia. Wikipedia. [Link]

- Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis.

- Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed. [Link]

- The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Branched-chain amino acid - Wikipedia. Wikipedia. [Link]

- Acetolactate synthase (catabolic)

- Understanding How Turfgrass Herbicides Work. UT Hort. [Link]

- Acetolactate Synthase Structure, Function, and Drug Development. News-Medical.Net. [Link]

- Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides.

- Acetolactate synthase - Wikipedia. Wikipedia. [Link]

- Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation.

- Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum popul

- ALS Inhibitor Resistance. National Agricultural Genotyping Center. [Link]

- Acetolact

- Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC - NIH. [Link]

- Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. PubMed. [Link]